molecular formula C9H7ClF3NO2 B570013 Ethyl 5-chloro-4-(trifluoromethyl)picolinate CAS No. 1370587-22-6

Ethyl 5-chloro-4-(trifluoromethyl)picolinate

Cat. No.: B570013
CAS No.: 1370587-22-6
M. Wt: 253.605
InChI Key: QGRRMWWTQIZVMW-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-(trifluoromethyl)picolinate is an organic compound with the molecular formula C9H7ClF3NO2. It is a derivative of picolinic acid, featuring a chlorine atom and a trifluoromethyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-4-(trifluoromethyl)picolinate typically involves the esterification of 5-chloro-4-(trifluoromethyl)picolinic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-chloro-4-(trifluoromethyl)picolinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-4-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-chloro-4-(trifluoromethyl)picolinate is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure makes it a valuable intermediate in the synthesis of specialized chemicals and pharmaceuticals .

Properties

IUPAC Name

ethyl 5-chloro-4-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-3-5(9(11,12)13)6(10)4-14-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRRMWWTQIZVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201155864
Record name 2-Pyridinecarboxylic acid, 5-chloro-4-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370587-22-6
Record name 2-Pyridinecarboxylic acid, 5-chloro-4-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370587-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 5-chloro-4-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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